8-(2,5-Dimethoxyphenyl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione
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Overview
Description
8-(2,5-Dimethoxyphenyl)-1-methyl-2,6-diazabicyclo[222]octane-3,5-dione is a complex organic compound characterized by its bicyclic structure and the presence of methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,5-Dimethoxyphenyl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione typically involves the use of advanced organic synthesis techniques. One common method includes the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with high yield and allows for control over the stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale organic synthesis techniques, including the Diels-Alder reaction and ring-closing metathesis . These methods are efficient and can be scaled up to produce significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 8-(2,5-Dimethoxyphenyl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
8-(2,5-Dimethoxyphenyl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 8-(2,5-Dimethoxyphenyl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Bicyclo[2.2.2]octene derivatives: These compounds share a similar bicyclic structure and are used in various chemical and biological applications.
Tropane alkaloids: These compounds have a similar azabicyclo structure and are known for their biological activity.
Uniqueness: 8-(2,5-Dimethoxyphenyl)-1-methyl-2,6-diazabicyclo[222]octane-3,5-dione is unique due to the presence of methoxy groups and its specific bicyclic structure
Properties
Molecular Formula |
C15H18N2O4 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
8-(2,5-dimethoxyphenyl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione |
InChI |
InChI=1S/C15H18N2O4/c1-15-7-10(12(13(18)16-15)14(19)17-15)9-6-8(20-2)4-5-11(9)21-3/h4-6,10,12H,7H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
XKHDMYOBIWPKEE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C(C(=O)N1)C(=O)N2)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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